molecular formula C19H25NO4 B13223277 tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

Cat. No.: B13223277
M. Wt: 331.4 g/mol
InChI Key: MIQZLWHCISRNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate (CAS 958575-85-4) is a high-purity spirocyclic chemical building block offered for research applications. This compound features a benzopyran moiety fused with a piperidine ring in a spirocyclic architecture, which is a structure of high interest in medicinal chemistry . The molecular formula is C19H25NO4 and it has a molecular weight of 331.41 g/mol . The presence of the tert-butoxycarbonyl (Boc) protective group makes it a versatile intermediate for further synthetic modifications, particularly in the development of more complex molecules. Spirocyclic structures akin to this compound have been investigated as potential scaffolds for developing sigma-1 (σ1) receptor ligands . The σ1 receptor is a protein of significant research interest due to its modulatory effects in the central nervous system, influencing ion channels and neurotransmitter activity . Ligands targeting this receptor are explored as potential tools for studying neurological and psychiatric conditions, including Alzheimer's disease, neuropathic pain, and depression . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in various quantities, with purities available up to 99% .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO4/c1-13-6-7-16-14(10-13)15(21)11-19(23-16)8-5-9-20(12-19)17(22)24-18(2,3)4/h6-7,10H,5,8-9,11-12H2,1-4H3

InChI Key

MIQZLWHCISRNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCCN(C3)C(=O)OC(C)(C)C)CC2=O

Origin of Product

United States

Preparation Methods

Spiro Ring Formation

  • The core spiro structure is generally constructed via cyclization reactions involving benzopyran precursors and piperidine derivatives.
  • One common approach uses palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the spiro linkage between the benzopyran and piperidine units.
  • Reaction conditions often include the use of Pd(PPh₃)₄ as a catalyst, dioxane/water as solvent, and temperatures around 80°C for 12–24 hours.
  • These conditions yield the spirocyclic intermediate with moderate to good yields (60–75%).

Introduction of the Boc Protecting Group

  • The piperidine nitrogen is protected by tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.
  • Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • This step ensures stability and facilitates purification.

Functional Group Modifications

  • The 6-methyl and 4-oxo substituents on the benzopyran ring are introduced through selective functionalization of the aromatic ring and carbonyl formation, respectively.
  • The 4-oxo group is often introduced by oxidation of the corresponding hydroxy or alkyl precursor.
  • The methyl group at position 6 can be introduced via electrophilic aromatic substitution or by using appropriately substituted starting materials.

Purification and Characterization

  • After synthesis, purification is carried out using techniques such as silica gel column chromatography.
  • The final compound is characterized by spectroscopic methods (NMR, MS) and chromatographic purity analysis.
Reaction Step Solvent System Temperature Catalyst Time (h) Yield Range (%)
Spiro Ring Formation Dioxane/H₂O 80°C Pd(PPh₃)₄ 12–24 60–75
Boc Protection Dichloromethane or DCM Room Temp Boc₂O/Base 2–4 >85
Functional Group Introduction Varies (e.g., nitration uses HNO₃/H₂SO₄) 0–5°C (for nitration) None or Pd catalyst (for coupling) 2–4 (nitration) 50–65 (nitration)

A representative synthetic route based on literature findings is as follows:

  • Start with a 6-methyl-4-hydroxybenzopyran derivative.
  • Perform palladium-catalyzed coupling with a Boc-protected piperidine derivative to form the spiro linkage.
  • Oxidize the hydroxy group at position 4 to a ketone to yield the 4-oxo group.
  • Purify the compound by column chromatography.
  • Confirm structure and purity by NMR, MS, and HPLC.
  • The synthesis of spirobenzopyran-piperidine derivatives with Boc protection has been reported with yields ranging from 60% to over 90% depending on reaction optimization.
  • Solid-phase parallel synthesis methods have also been explored for related spirobenzopyran derivatives, enabling rapid library construction for drug discovery.
  • Asymmetric synthesis approaches, such as Sharpless asymmetric dihydroxylation, have been applied to related benzopyran systems to control stereochemistry, which is crucial for biological activity.
  • The use of Pd-catalyzed coupling and controlled nitration or other functional group modifications is well documented for preparing structurally analogous compounds.
Parameter Details
Starting Materials 6-Methyl-4-hydroxybenzopyran, Boc-protected piperidine
Catalysts Pd(PPh₃)₄ for coupling
Solvents Dioxane/H₂O, DCM, DMF
Temperature Range 0–80°C (depending on step)
Reaction Time 2–24 hours
Yields 60–97% (overall depending on step)
Purification Techniques Silica gel chromatography, recrystallization
Characterization Methods NMR, MS, HPLC, IR

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in the design of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited to develop new therapies for diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its stability and reactivity make it suitable for various applications, including the development of new technologies and products.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application, but often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or spiro ring systems. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Spiro Ring System Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
This compound (Target) Methyl (CH₃) Benzopyran-Piperidine C₁₉H₂₅NO₄ 331.41 2059941-75-0 High purity (>95%), used in pharmaceutical intermediates
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate Chloro (Cl) Chroman-Piperidine C₁₈H₂₂ClNO₄ 351.83 1011482-37-3 Electron-withdrawing Cl substituent; higher molecular weight
tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate Nitro (NO₂) Benzopyran-Pyrrolidine C₁₇H₂₀N₂O₆ 348.35 2059936-36-4 Pyrrolidine core reduces ring strain; nitro group enhances reactivity
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate Bromo (Br) Benzooxazine-Piperidine C₁₇H₂₁BrN₂O₄ 397.26 690632-05-4 Bromine increases steric bulk; melting point 226–227°C
tert-Butyl 4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate H (unsubstituted) Chromane-Pyrrolidine C₁₈H₂₃NO₄ 317.38 1013334-96-7 Smaller pyrrolidine ring; lower molecular weight

Key Findings

Substituent Effects: The methyl group in the target compound provides moderate steric hindrance and lipophilicity, balancing solubility and reactivity. Chloro and bromo analogs exhibit higher molecular weights and increased polarity due to electronegative substituents, which may influence binding affinity in drug-receptor interactions .

Spiro Ring System Variations: Benzopyran-Piperidine (target) vs. Chroman-Piperidine (chloro analog): Chroman lacks the pyran oxygen, slightly reducing polarity . Piperidine vs. Pyrrolidine: The five-membered pyrrolidine ring introduces greater conformational flexibility compared to the six-membered piperidine, affecting molecular rigidity and interaction with biological targets .

Thermal and Stability Data: The bromo-substituted benzooxazine derivative has a notably high melting point (226–227°C), suggesting strong crystalline packing forces due to bromine’s polarizability . No melting point data are available for the target compound, but its storage recommendations (-20°C) imply sensitivity to ambient conditions .

Synthetic Utility :

  • These compounds are frequently employed as intermediates in multi-step syntheses, particularly in kinase inhibitor and protease modulator development. For example, the nitro analog’s reactivity makes it a candidate for further functionalization via reduction or substitution .

Biological Activity

The compound tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 299.35 g/mol
PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents
Purity95%

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity : The compound has been tested for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent. In vitro assays revealed a notable reduction in oxidative stress markers.
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values suggest a dose-dependent response.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It is believed to inhibit certain enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of the compound. Results showed that the tert-butyl derivative had the lowest MIC against Gram-positive bacteria compared to other tested compounds .

Study 2: Antioxidant Potential

Research published in Pharmaceutical Biology demonstrated that the compound exhibited significant antioxidant activity in DPPH radical scavenging assays. The results indicated that it could potentially protect cells from oxidative damage .

Study 3: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of the compound on different cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 and HeLa cells with IC50 values of 12 µM and 15 µM respectively .

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